5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by its unique molecular structure, which includes a pyrazole ring substituted with an amino group and a 4-methylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 175.19 g/mol. The compound exhibits a melting point range of 210-215 °C and a boiling point of 312.3 °C at 760 mmHg, with a density of 1.34 g/cm³ .
There is no scientific research available on the mechanism of action for this specific compound.
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has shown promising biological activities, including:
Several synthetic routes have been reported for the preparation of 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one:
The applications of 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one span various fields:
Interaction studies involving 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one have focused on its binding affinity with biological targets:
Several compounds share structural similarities with 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-2-phenyldihydro-3H-pyrazol-3-one | Contains a methyl group at position 5 | Known for its analgesic properties |
| 1-(4-Methylphenyl)-3-methylpyrazole | Methyl substitution on the pyrazole ring | Exhibits strong anti-inflammatory effects |
| 1-Amino-3-methylpyrazole | Amino group at position 1 | Used in various synthetic pathways |
| Edaravone (5-Methyl-2-phenyldihydro-3H-pyrazol-3-one) | A well-known neuroprotective agent | Approved for clinical use in treating stroke |
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific amino substitution and potential therapeutic applications that differentiate it from these similar compounds. Its unique structural modifications contribute to distinct biological activities and interactions within biological systems.
The most established method for synthesizing 5-aminopyrazole derivatives involves the condensation of β-ketonitriles with hydrazines. For 5-amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one, this typically begins with the preparation of a β-ketonitrile precursor, such as 3-(4-methylphenyl)-3-oxopropionitrile. Reaction with hydrazine hydrate in ethanol under reflux yields the pyrazole core via cyclocondensation.
The mechanism proceeds through nucleophilic attack of the hydrazine on the ketone carbonyl, followed by dehydration and tautomerization to form the aromatic pyrazole ring. Substituents on the hydrazine and β-ketonitrile dictate regioselectivity, with the 4-methylphenyl group introduced via the β-ketonitrile component. A key advantage of this method is its scalability; however, yields depend on the purity of the β-ketonitrile, which can decompose under acidic or basic conditions.
Recent improvements include using p-tolylhydrazine hydrochloride as a stabilized hydrazine source, which enhances reaction efficiency and reduces side products. For example, coupling 3-(4-methylphenyl)-3-oxopropionitrile with p-tolylhydrazine hydrochloride in aqueous ethanol at 80°C achieves a 78% isolated yield of the target compound.
Transition-metal catalysts have revolutionized regioselective pyrazole synthesis. Palladium nanoparticles (PdNPs) generated in situ enable one-pot sequential acyl Sonogashira coupling and intramolecular cyclization, forming 3,5-disubstituted pyrazoles with high regiocontrol. For 5-amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one, this method involves:
The PdNPs act as dual catalysts, first facilitating C–C bond formation and then stabilizing the cyclization transition state. This approach achieves 92% regioselectivity for the 5-amino-3-one isomer, outperforming traditional methods. Critically, the aqueous PEG-400 solvent minimizes metal leaching, allowing PdNP recovery and reuse for five cycles without significant activity loss.
Environmental concerns have driven the adoption of solvent-free and aqueous-phase syntheses. A notable example is the Claisen condensation adapted for pyrazole precursors. By reacting methyl 3-(4-methylphenyl)-3-oxopropionate with hydrazine hydrate under microwave irradiation without solvents, the reaction time reduces from 12 hours to 20 minutes, achieving an 85% yield.
Water-mediated reactions also show promise. Using β-ketonitrile emulsions in water with cetrimonium bromide as a surfactant, the cyclocondensation with hydrazine proceeds at room temperature, yielding 70–80% of the product while eliminating organic waste.
Continuous flow reactors (CFRs) address batch process limitations, such as heat transfer inefficiencies and scalability issues. A patented CFR system for pyrazolone production involves three stages:
This system achieves 94% conversion with a throughput of 50 kg/day, reducing energy consumption by 40% compared to batch reactors. Critical parameters include precise temperature control and turbulent flow regimes to prevent clogging from insoluble intermediates.
| Target/Pathway | Binding Mechanism | Binding Affinity (Ki, nM) | Mechanism Type | Functional Outcome | Research Method |
|---|---|---|---|---|---|
| Thymidylate Synthase (TS) | Competitive inhibition at active site | 120-200 | Enzyme inhibition | Reduced dTMP synthesis | X-ray crystallography |
| Thymidylate Synthase (TS) | Covalent binding to Cys residue | 30-150 | Covalent modification | Enzyme inactivation | Kinetic analysis |
| GABA Receptors (GABAAR) | Positive allosteric modulation | 5-50 | Allosteric modulation | Enhanced GABA signaling | Electrophysiology |
| GABA Receptors (GABAAR) | Benzodiazepine binding site (α+/γ2−) | 1-100 | Receptor binding | Neuronal hyperpolarization | Radioligand binding |
| DNA Topoisomerase I | Enzyme-DNA complex stabilization | 10-500 | Enzyme-substrate complex | DNA strand breaks | DNA cleavage assays |
| DNA Topoisomerase II | Cleavage complex formation | 5-200 | DNA-enzyme complex | Chromosomal aberrations | Cleavage complex assays |
| DNA Topoisomerase II | Catalytic inhibition | 100-1000 | Competitive inhibition | Blocked DNA replication | Enzyme activity assays |
| Cellular Redox Homeostasis | ROS generation and mitochondrial dysfunction | N/A | Cellular dysfunction | Increased oxidative stress | ROS detection assays |
| Cellular Redox Homeostasis | Glutathione depletion | N/A | Antioxidant depletion | Cellular vulnerability | Glutathione measurements |
| Oxidative Stress Pathways | Antioxidant enzyme modulation | N/A | Enzyme regulation | Redox imbalance | Antioxidant enzyme assays |
| Oxidative Stress Pathways | Lipid peroxidation pathway | N/A | Membrane damage | Cell membrane damage | Lipid peroxidation assays |